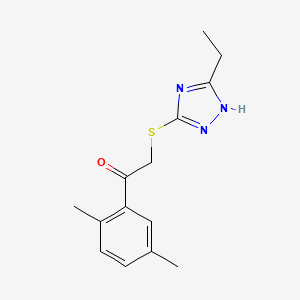
1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C14H17N3OS and its molecular weight is 275.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone is 275.10923335 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,5-Dimethylphenyl)-2-((5-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound can be achieved through various methods, including ultrasound-assisted techniques that enhance yield and reduce reaction time. Recent studies have shown that employing ultrasound can lead to significant improvements in the synthesis of triazole derivatives .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. A notable study assessed its effects on HepG2 liver cancer cells using the MTT assay. The findings indicated varying degrees of cytotoxicity across different derivatives of triazole compounds. The most potent derivatives showed IC50 values as low as 13.004 µg/mL, while less active compounds had IC50 values exceeding 28.399 µg/mL .
Table 1: Cytotoxic Activity of Triazole Derivatives Against HepG2 Cell Line
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 14.133 | Moderate |
| 6f | 15.451 | Moderate |
| 6c | 24.482 | Low |
| 6e | 28.399 | Very Low |
The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups (such as methyl groups) at specific positions on the phenyl ring enhances anticancer activity .
The proposed mechanism of action involves the inhibition of cellular proliferation through apoptosis induction in cancer cells. The triazole moiety may interact with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis pathways.
Case Studies
Several case studies have documented the biological efficacy of similar compounds within the triazole class:
- Case Study on HepG2 Cells : A study demonstrated that derivatives with ortho and meta methyl substitutions exhibited significantly higher potency compared to those with para substitutions or electron-withdrawing groups .
- Comparative Study : Research comparing various triazole derivatives indicated that modifications at the phenyl ring directly influence biological activity, with specific configurations leading to enhanced anticancer effects .
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-4-13-15-14(17-16-13)19-8-12(18)11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNWBOGNMYMGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














